![molecular formula C7H13N B13459842 1-[(1S)-cyclohex-3-en-1-yl]methanamine](/img/structure/B13459842.png)
1-[(1S)-cyclohex-3-en-1-yl]methanamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-[(1S)-cyclohex-3-en-1-yl]methanamine is an organic compound that belongs to the class of amines It features a cyclohexene ring with a methanamine group attached to it
準備方法
Synthetic Routes and Reaction Conditions
1-[(1S)-cyclohex-3-en-1-yl]methanamine can be synthesized through several methods. One common approach involves the reduction of nitriles using lithium aluminum hydride (LiAlH4). Another method includes the reaction of halogenoalkanes with ammonia in ethanol under sealed conditions . Additionally, catalytic hydrogenation of nitro compounds or azides can also yield primary amines .
Industrial Production Methods
On an industrial scale, the production of this compound often involves the catalytic hydrogenation of precursor compounds. This method is favored due to its efficiency and scalability.
化学反応の分析
Types of Reactions
1-[(1S)-cyclohex-3-en-1-yl]methanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oximes or nitriles.
Reduction: Reduction reactions can convert it into secondary or tertiary amines.
Substitution: It can participate in nucleophilic substitution reactions, where the amine group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Lithium aluminum hydride (LiAlH4) and catalytic hydrogenation using palladium on carbon (Pd/C) are frequently used.
Substitution: Halogenoalkanes and acid chlorides are typical reagents for substitution reactions.
Major Products Formed
The major products formed from these reactions include secondary and tertiary amines, oximes, nitriles, and substituted amines.
科学的研究の応用
1-[(1S)-cyclohex-3-en-1-yl]methanamine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a precursor for various chemical compounds.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a pharmaceutical intermediate.
Industry: It is utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 1-[(1S)-cyclohex-3-en-1-yl]methanamine involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity and triggering various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.
類似化合物との比較
Similar Compounds
Cyclohexylamine: A similar compound with a cyclohexane ring instead of a cyclohexene ring.
Phenylcyclohexylamine: Contains a phenyl group attached to the cyclohexane ring.
Cyclohexylmethylamine: Features a methyl group attached to the cyclohexane ring.
Uniqueness
1-[(1S)-cyclohex-3-en-1-yl]methanamine is unique due to the presence of the cyclohexene ring, which imparts distinct chemical properties and reactivity compared to its saturated counterparts. This structural feature makes it a valuable compound for various synthetic and research applications.
特性
分子式 |
C7H13N |
|---|---|
分子量 |
111.18 g/mol |
IUPAC名 |
[(1S)-cyclohex-3-en-1-yl]methanamine |
InChI |
InChI=1S/C7H13N/c8-6-7-4-2-1-3-5-7/h1-2,7H,3-6,8H2/t7-/m1/s1 |
InChIキー |
DNTZUCRLOISRPR-SSDOTTSWSA-N |
異性体SMILES |
C1C[C@@H](CC=C1)CN |
正規SMILES |
C1CC(CC=C1)CN |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


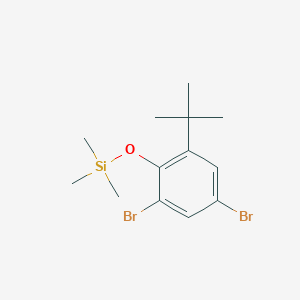
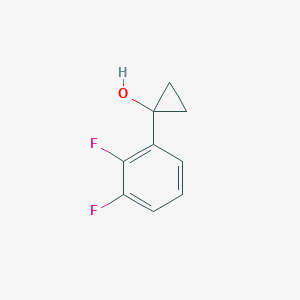



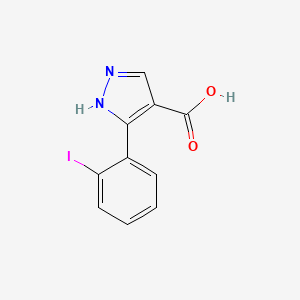

![1-(3-{[(tert-butoxy)carbonyl]amino}cyclobutyl)-1H-1,2,3-triazole-4-carboxylicacid,Mixtureofdiastereomers](/img/structure/B13459792.png)
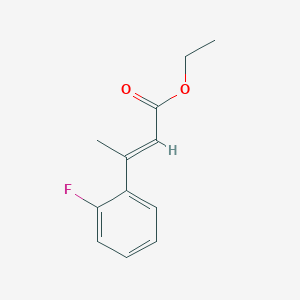



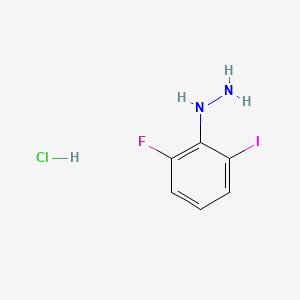
![4-({5-Methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}amino)-2-(trifluoromethyl)benzonitrile](/img/structure/B13459829.png)
